3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea
Description
Properties
IUPAC Name |
3-benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O/c33-28(30-27(22-12-4-1-5-13-22)23-14-6-2-7-15-23)32(24-16-8-3-9-17-24)21-25-20-29-26-18-10-11-19-31(25)26/h1-20,27H,21H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVRRVXZQLRYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CN=C4N3C=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor under acidic or basic conditions.
Attachment of Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and a suitable catalyst like aluminum chloride.
Formation of Phenylurea Moiety: This step involves the reaction of an isocyanate derivative with an amine group to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl and imidazo[1,2-a]pyridine moieties.
Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its efficacy in preclinical models.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylcarbamate
- 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylthiourea
- 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylguanidine
Uniqueness
Compared to similar compounds, 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea stands out due to its specific urea linkage, which can influence its biological activity and chemical reactivity. The presence of the benzhydryl group also adds to its unique properties, potentially enhancing its stability and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cancer metabolism and immunotherapy. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against specific targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 384.5 g/mol. The compound features a benzhydryl group linked to an imidazo[1,2-a]pyridine moiety through a phenylurea structure, which is crucial for its biological activity.
The compound has shown promising results as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tryptophan metabolism and is implicated in immune evasion by tumors. By inhibiting IDO1, the compound may enhance anti-tumor immunity, making it a candidate for cancer immunotherapy.
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of phenyl urea compounds exhibit potent IDO1 inhibition. For instance, several phenyl urea derivatives were assessed for their inhibitory activity against IDO1, with some showing IC50 values in the low micromolar range (0.1–0.6 μM) . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the phenyl ring significantly affect inhibitory potency.
In Vivo Efficacy
In vivo studies involving xenograft models have provided insights into the therapeutic potential of these compounds. For example, one derivative showed a tumor growth inhibition (TGI) of 40.5% when administered at a dose of 15 mg/kg daily in a B16F10 subcutaneous xenograft model . Such findings underscore the relevance of these compounds in developing new cancer therapies.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
